
tert-butyl N-(1-carbamoylpropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(1-carbamoylpropyl)carbamate is a chemical compound with the molecular formula C9H18N2O3. It is a derivative of carbamic acid and is often used in organic synthesis and various industrial applications. This compound is known for its stability and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl N-(1-carbamoylpropyl)carbamate can be synthesized through several methods. One common method involves the reaction of tert-butyl carbamate with 1-carbamoylpropyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Another method involves the use of di-tert-butyl dicarbonate and sodium azide, which leads to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-(1-carbamoylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the carbamate.
Reduction: The major products are reduced forms of the carbamate, such as primary amines.
Substitution: The major products depend on the nucleophile used, resulting in various substituted carbamates.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-(1-carbamoylpropyl)carbamate is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in peptide synthesis and other organic transformations .
Biology
In biological research, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. It serves as a building block for the development of enzyme inhibitors and other therapeutic agents.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems. Its stability and biocompatibility make it suitable for formulating controlled-release medications.
Industry
In industrial applications, this compound is used in the production of polymers and coatings. It enhances the properties of materials, such as durability and resistance to environmental factors.
Mécanisme D'action
The mechanism of action of tert-butyl N-(1-carbamoylpropyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming stable complexes with the active sites. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler derivative used as a protecting group in organic synthesis.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Used in mass spectrometric analysis and as a protected amine.
Uniqueness
tert-Butyl N-(1-carbamoylpropyl)carbamate is unique due to its specific structure, which allows for versatile chemical reactions and applications. Its stability and ease of synthesis make it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
tert-butyl N-(1-amino-1-oxobutan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-5-6(7(10)12)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H2,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUJRTUVSGNZPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
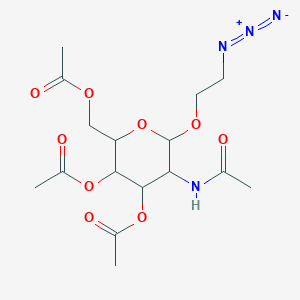


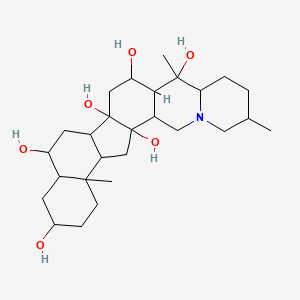

![ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate](/img/structure/B15093764.png)
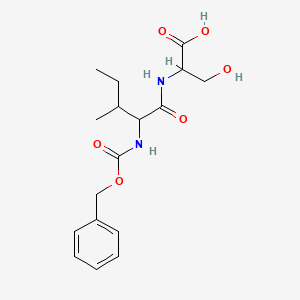

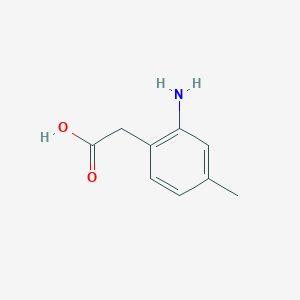
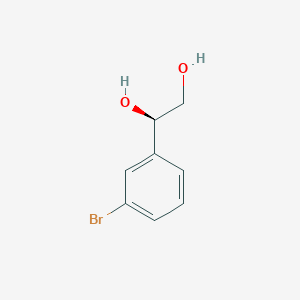

![(3S,6R)-6-[(tert-butoxy)methyl]-3-(2-methylpropyl)piperazin-2-one](/img/structure/B15093791.png)
![5-(Azidomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15093792.png)

